
JWH 073 4-hidroxiindol metabolito
Descripción general
Descripción
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone: is a synthetic cannabinoid metabolite derived from JWH 073, which is a mildly selective agonist of the central cannabinoid receptor (CB1). This compound is primarily used in research and forensic applications to study the metabolism and effects of synthetic cannabinoids .
Aplicaciones Científicas De Investigación
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the chemical properties and reactions of synthetic cannabinoids.
Biology: Investigating the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: Exploring potential therapeutic applications and toxicological effects.
Mecanismo De Acción
Target of Action
The primary target of the JWH 073 4-hydroxyindole metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
JWH 073 4-hydroxyindole metabolite acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB1 receptor and activates it, leading to a series of changes in the cells.
Pharmacokinetics
It is expected to be a urinary metabolite of jwh 073, suggesting it is likely excreted in the urine .
Análisis Bioquímico
Biochemical Properties
The JWH 073 4-hydroxyindole metabolite interacts with the central cannabinoid (CB 1) receptor and the peripheral cannabinoid (CB 2) receptor . The K i values for binding CB 1 and the peripheral cannabinoid (CB 2) receptor are 8.9 and 38 nM, respectively .
Molecular Mechanism
The molecular mechanism of action of the JWH 073 4-hydroxyindole metabolite involves binding interactions with the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors
Metabolic Pathways
The JWH 073 4-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves the hydroxylation of JWH 073. The reaction typically requires specific conditions such as the presence of a hydroxylating agent and a suitable solvent. Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods
Industrial production methods for (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone are not well-documented due to its primary use in research. the synthesis generally follows similar principles as laboratory-scale production, with adjustments for larger scale operations.
Análisis De Reacciones Químicas
Types of Reactions
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, which are useful for further research and analysis .
Comparación Con Compuestos Similares
Similar Compounds
JWH 015: Another synthetic cannabinoid with similar metabolic pathways.
JWH 018: A closely related compound with similar receptor binding properties.
AM-2201: A synthetic cannabinoid with a different chemical structure but similar effects.
Uniqueness
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is unique due to its specific hydroxylation pattern, which distinguishes it from other synthetic cannabinoids. This unique structure allows for specific interactions with cannabinoid receptors and distinct metabolic pathways .
Actividad Biológica
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, also known as JWH-073, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptor interactions. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H21NO2 |
Molar Mass | 343.42 g/mol |
Density | 1.17 g/cm³ |
Boiling Point | 572.7 °C |
pKa | 9.41 |
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone functions primarily as a full agonist at the cannabinoid CB1 receptor, exhibiting a binding affinity significantly higher than that of Δ9-tetrahydrocannabinol (THC). Specifically, it shows a binding affinity approximately 40 times greater than THC at CB1 receptors and about 14 times greater at CB2 receptors . This potent interaction leads to various physiological effects similar to those produced by natural cannabinoids.
Cannabinoid Receptor Activation
The activation of CB1 and CB2 receptors by (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone results in several biological effects:
- Central Nervous System Effects : Users report effects such as euphoria, altered perception, and potential psychotropic experiences. Common adverse effects include dry mouth, nausea, and confusion .
- Physiological Responses : The compound can induce tachycardia and mydriasis (dilated pupils), which are typical responses associated with cannabinoid use .
Case Study 1: Human Administration
A study reported on the self-administration of AM-2201 (a related synthetic cannabinoid) in humans. The doses ranged from 250 μg to 3 mg , leading to serum concentrations that elicited significant cannabimimetic effects . Although specific data on (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone in humans is limited, the pharmacological profile suggests similar outcomes.
Case Study 2: Animal Studies
In an animal model, intraperitoneal administration of AM-2201 was linked to decreased body temperature and altered behavior patterns in rats. This study underscores the need for further research into the pharmacodynamics of synthetic cannabinoids and their metabolites .
Metabolism and Excretion
The metabolic pathways of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone have not been extensively characterized; however, related compounds have shown significant metabolic activity. For instance, metabolites such as AM-2201 N-(4-hydroxypentyl) were identified following administration in rats, indicating potential pathways for human metabolism .
Research Findings
Recent studies have highlighted the need for comprehensive research on synthetic cannabinoids due to their complex pharmacokinetics and potential for abuse. The following findings summarize key aspects:
- Pharmacokinetics : Limited data exists on the exact pharmacokinetic profile of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone; however, related compounds exhibit rapid absorption and metabolism.
- Toxicology : Reports indicate that synthetic cannabinoids can lead to severe adverse effects, including psychosis and cardiovascular complications, necessitating caution in their use .
Propiedades
IUPAC Name |
(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIVMJXJKHHIRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017731 | |
Record name | JWH-073 4-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-46-8 | |
Record name | JWH-073 4-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.